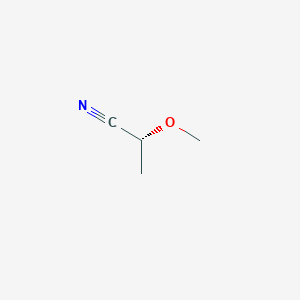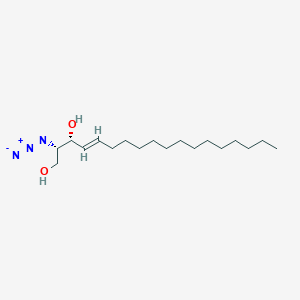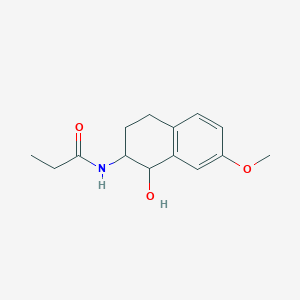![molecular formula C16H20Cl2N2 B016123 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride CAS No. 113243-68-8](/img/structure/B16123.png)
1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine often involves condensation reactions with hydrazine or its derivatives. For example, the synthesis of 3-{4'-(Chlorobenzyloxy)-phenyl}-4-amino-5-mercapto-1,2,4-triazoles and their derivatives starts with 4-(chlorobenzyloxy)-benzoylhydrazines and involves successive treatments with alcoholic potassium hydroxide-carbon disulphide and hydrazine hydrate, demonstrating a method that could potentially be adapted for synthesizing the subject compound (Rastogi et al., 2013).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray crystallography. For instance, compounds synthesized from chlorobenzyl and hydrazine derivatives are characterized using IR, PMR, and Mass spectroscopy to establish their structure, highlighting a common approach for analyzing the molecular structure of related compounds (Rastogi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving hydrazine derivatives can lead to a wide variety of products depending on the reactants and conditions. For example, the reaction of phenylmalononitrile with hydrazine hydrate can produce 3,5-diamino-4-phenylpyrazole, demonstrating the reactivity of hydrazine derivatives in synthesizing heterocyclic compounds (Zvilichovsky & David, 1983).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form can be determined using various analytical techniques. Studies on related compounds often involve determining these properties through experimental measurements, providing insights into how similar analyses would be conducted for 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride.
Chemical Properties Analysis
The chemical properties of hydrazine derivatives can be explored through their reactivity with various chemical reagents. For example, the synthesis and antimicrobial activity study of 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one compounds illustrate how the chemical properties of these compounds are investigated through their biological activity (Nguyen et al., 2019).
Wissenschaftliche Forschungsanwendungen
Alternative Hydrogen Sources for Hydrodechlorination
The study by Kopinke et al. (2004) explored alternative hydrogen sources for the hydrodechlorination of chlorinated organic compounds, focusing on formic acid, isopropanol, and hydrazine as reductants. It found that hydrazine is effective as a hydrogen donor under alkaline conditions, although slower than molecular hydrogen. This highlights the potential of using hydrazine derivatives, such as 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, hydrochloride, in environmental remediation processes (Kopinke, Mackenzie, Koehler, & Georgi, 2004).
Antifungal Potential
Rastogi et al. (2013) reported on the synthesis and antifungal potential of derivatives related to hydrazine, which could suggest similar applications for 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, hydrochloride. These compounds were evaluated for their effectiveness against human pathogenic fungi, indicating the compound's potential use in developing new antifungal agents (Rastogi, Kant, Sethi, Harrison, & Shukla, 2013).
Antimicrobial Studies
Several studies have synthesized and evaluated the antimicrobial activity of hydrazine derivatives. For instance, the work by Sharshira & Hamada (2012) and Goyal & Jain (2013) focused on the synthesis of pyrazole and isoxazoline derivatives from hydrazine, showing significant to moderate antimicrobial activity against various bacterial and fungal strains. This suggests potential applications for 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, hydrochloride, in the development of new antimicrobial agents (Sharshira & Hamada, 2012); (Goyal & Jain, 2013).
Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules, such as pyrazolo[3,4-d]pyrimidine derivatives, has been explored using hydrazine derivatives as starting materials. The study by Rostamizadeh et al. (2013) demonstrated the synthesis of these derivatives through a one-pot, three-component reaction, showcasing the versatility of hydrazine derivatives in organic synthesis. This suggests potential applications for 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, hydrochloride, in facilitating complex organic reactions (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(4-propan-2-ylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2.ClH/c1-12(2)14-5-9-16(10-6-14)19(18)11-13-3-7-15(17)8-4-13;/h3-10,12H,11,18H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMVSRHYHAREGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599547 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]-1-[4-(propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride | |
CAS RN |
113243-68-8 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]-1-[4-(propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)





![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
